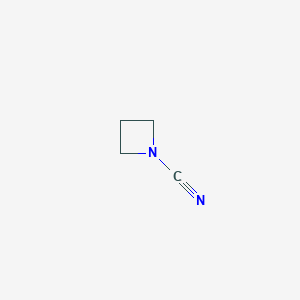

Azetidine-1-carbonitrile

CAS No.:

Cat. No.: VC17800743

Molecular Formula: C4H6N2

Molecular Weight: 82.10 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C4H6N2 |

|---|---|

| Molecular Weight | 82.10 g/mol |

| IUPAC Name | azetidine-1-carbonitrile |

| Standard InChI | InChI=1S/C4H6N2/c5-4-6-2-1-3-6/h1-3H2 |

| Standard InChI Key | VEYKJLZUWWNWAL-UHFFFAOYSA-N |

| Canonical SMILES | C1CN(C1)C#N |

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

Azetidine-1-carbonitrile is defined by its compact azetidine ring () fused with a nitrile group. Key identifiers include:

The compound’s 3D conformation reveals a puckered azetidine ring, with the cyano group adopting an equatorial position to minimize steric strain (Figure 1) .

Table 1: Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Weight | 82.10 g/mol |

| XLogP3 | 0.2 (Predicted) |

| Hydrogen Bond Donors | 0 |

| Hydrogen Bond Acceptors | 2 |

| Topological Polar Surface Area | 23.8 Ų |

| Melting Point | Not reported |

| Boiling Point | Estimated 150–160°C |

Synthesis and Reaction Chemistry

Catalytic Intramolecular Aminolysis

Azetidine-1-carbonitrile can be synthesized via La(OTf)-catalyzed intramolecular aminolysis of cis-3,4-epoxy amines. This method, reported by Frontiers in Chemistry (2023), achieves yields exceeding 85% under reflux conditions in dichloroethane . The reaction proceeds via regioselective epoxide ring opening, favoring the formation of the azetidine core while tolerating acid-sensitive functional groups (Equation 1):

Chiral Synthesis

Optically active derivatives are accessible through α-alkylation of -((S)-1-arylethyl)azetidine-2-carbonitriles. Using lithium hexamethyldisilazide (LiHMDS) as a base, Tayama and Nakanome (2021) achieved diastereoselective alkylation with benzyl bromide, yielding 2-substituted azetidines with >90% enantiomeric excess .

Biological Activity and Applications

Antimicrobial Properties

Azetidine derivatives exhibit moderate activity against Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. In a 2024 study, azetidine-1-carbonitrile analogs demonstrated minimum inhibitory concentrations (MICs) of 32–64 µg/mL, suggesting potential as lead compounds for antibiotic development .

Molecular Docking Insights

Docking studies using MOE software (2009) revealed that azetidine-1-carbonitrile derivatives bind to the active site of E. coli dihydrofolate reductase (DHFR) via hydrogen bonding with Asp27 and hydrophobic interactions with Phe31 . These findings align with the compound’s role in disrupting folate synthesis pathways.

Recent Advances and Future Directions

Green Synthesis Methods

Recent efforts focus on solvent-free cyclization using mechanochemical approaches, reducing reliance on hazardous solvents like dichloromethane. Preliminary results indicate comparable yields (80–82%) to traditional methods .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume